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Compound of Interest

Compound Name: 2-(Benzyloxy)benzoyl chloride

Cat. No.: B1278779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(Benzyloxy)benzoyl chloride, a key intermediate in organic synthesis. Due to the limited

availability of direct experimental spectra in public databases, this document presents predicted

data based on the analysis of its chemical structure and comparison with analogous

compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers

in their analytical endeavors.

Core Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-
(Benzyloxy)benzoyl chloride. These predictions are based on established principles of

spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Benzyloxy)benzoyl chloride
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1 - 7.9 Doublet 1H
Aromatic H adjacent

to C=O

~7.6 - 7.2 Multiplet 8H Aromatic Hs

~5.2 Singlet 2H -O-CH₂-Ph

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Benzyloxy)benzoyl chloride

Chemical Shift (δ, ppm) Assignment

~168 C=O (acid chloride)

~158 Aromatic C-O

~136 Aromatic C (quaternary)

~134 Aromatic CH

~132 Aromatic CH

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~121 Aromatic CH

~114 Aromatic C (quaternary)

~71 -O-CH₂-Ph

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-(Benzyloxy)benzoyl chloride
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2900 - 2800 Weak Aliphatic C-H stretch

~1780 - 1740 Strong C=O stretch (acid chloride)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong Aryl-O stretch

~1100 Strong C-O stretch

~850 - 750 Strong C-Cl stretch

Sample preparation: Thin film on NaCl or KBr plates.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-(Benzyloxy)benzoyl chloride

m/z Relative Intensity Assignment

246/248 Moderate
[M]⁺ (Molecular ion, with ³⁵Cl/

³⁷Cl isotopes)

211 Moderate [M-Cl]⁺

183 Moderate [M-Cl-CO]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for 2-
(Benzyloxy)benzoyl chloride.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 2-(Benzyloxy)benzoyl chloride in

about 0.6 mL of deuterated chloroform (CDCl₃). The use of an inert solvent is crucial due to

the reactivity of the acyl chloride.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the range of approximately -1 to 10 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of approximately 0 to 200 ppm.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

IR Spectroscopy
Sample Preparation: As 2-(Benzyloxy)benzoyl chloride is expected to be a liquid or a low-

melting solid, the neat compound can be analyzed as a thin film.

Procedure:

Place a drop of the sample between two polished sodium chloride (NaCl) or potassium

bromide (KBr) plates.

Gently press the plates together to form a thin, uniform film.

Mount the plates in the spectrometer's sample holder.
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Data Acquisition:

Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

Acquire a background spectrum of the clean salt plates before running the sample to

subtract any atmospheric or plate-related absorptions.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like an acyl chloride, direct insertion or injection into the ion source

is suitable.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method is

effective for fragmenting the molecule and providing a characteristic fragmentation pattern.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate

3:1 ratio) should be observable for chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-(Benzyloxy)benzoyl chloride.
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Workflow for Spectroscopic Analysis of 2-(Benzyloxy)benzoyl Chloride
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Caption: Logical workflow for the spectroscopic analysis of 2-(Benzyloxy)benzoyl chloride.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-(Benzyloxy)benzoyl
Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278779#spectroscopic-data-of-2-benzyloxy-
benzoyl-chloride-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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